molecular formula C15H15N7O3S B2763561 (E)-6-(tert-butyl)-3-mercapto-8-((4-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one CAS No. 539805-62-4

(E)-6-(tert-butyl)-3-mercapto-8-((4-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one

Cat. No.: B2763561
CAS No.: 539805-62-4
M. Wt: 373.39
InChI Key: VBTYZIBWEHDAGO-LZYBPNLTSA-N
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Description

(E)-6-(tert-butyl)-3-mercapto-8-((4-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one ( 539805-62-4) is a specialized [1,2,4]triazolo[4,3-b][1,2,4]triazine derivative offered for chemical and pharmaceutical research . This compound features a complex heterobicyclic core structure, which is part of a significant class of nitrogen-rich heteroaromatic systems known for diverse biological activities . The molecule incorporates a tert-butyl group for steric influence, a mercapto group offering potential for further derivatization, and a (4-nitrobenzylidene)amino Schiff base moiety that may serve as a key pharmacophoric element . Similar fused 1,2,4-triazine and 1,2,4-triazole derivatives have attracted considerable research interest due to their broad spectrum of potential pharmacological properties, which include serving as isosteric isomers of purine bases like guanine, leading to investigations into anti-HIV, anticancer, CNS depressant, anti-inflammatory, and antimicrobial activities . The presence of the nitrobenzylidene group suggests potential for studies in molecular recognition and as a building block for more complex chemical entities. The compound is provided with guaranteed high purity and is intended for research applications exclusively. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the safety data sheet prior to use.

Properties

IUPAC Name

6-tert-butyl-8-[(E)-(4-nitrophenyl)methylideneamino]-3-sulfanylidene-2H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O3S/c1-15(2,3)11-12(23)20(13-17-18-14(26)21(13)19-11)16-8-9-4-6-10(7-5-9)22(24)25/h4-8H,1-3H3,(H,18,26)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTYZIBWEHDAGO-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C(=S)NN=C2N(C1=O)N=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NN2C(=S)NN=C2N(C1=O)/N=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-6-(tert-butyl)-3-mercapto-8-((4-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is a heterocyclic compound derived from the [1,2,4]triazole family. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. Its molecular formula is C15H15N7O3S, and it has a molecular weight of 373.39 g/mol.

The compound features a triazole ring structure that is known for its diverse biological activities. The presence of the mercapto group (–SH) and the nitrobenzylidene moiety enhances its reactivity and biological profile.

Anticancer Activity

Research indicates that derivatives of triazolo-thiones exhibit significant anticancer properties. Studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines.

Case Study: Cytotoxicity Testing
A study evaluated the cytotoxic effects of several triazole derivatives against human malignant cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The results demonstrated that certain derivatives exhibited IC50 values lower than 20 µM, indicating potent activity against these cancer cells .

CompoundCell LineIC50 (µM)
69cMCF-7<20
67cMCF-7>20
69bBel-7402<20
67bBel-7402>20

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Mercapto-substituted triazoles have been reported to possess antibacterial and antifungal properties.

Case Study: Antifungal Evaluation
In a comparative study on antifungal activity against various strains such as Aspergillus niger and Candida albicans, several triazole derivatives demonstrated significant inhibition zones in agar diffusion tests .

StrainInhibition Zone (mm)
Aspergillus niger15
Candida albicans18

The biological activity of this compound is thought to involve the following mechanisms:

  • Inhibition of Enzymatic Activity : The mercapto group may interact with thiol groups in enzymes crucial for cancer cell metabolism.
  • DNA Interaction : Triazole derivatives are known to intercalate into DNA strands, disrupting replication and transcription processes.
  • Oxidative Stress Induction : These compounds may induce oxidative stress in microbial cells leading to cell death.

Structure-Activity Relationship (SAR)

The structure of triazole compounds significantly influences their biological activities. The presence of bulky groups like tert-butyl enhances lipophilicity and cellular uptake. The nitro group may also play a role in modulating electronic properties that affect binding affinity to biological targets .

Scientific Research Applications

The compound (E)-6-(tert-butyl)-3-mercapto-8-((4-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is a complex organic molecule that has garnered interest in various scientific fields due to its potential applications. This article delves into its applications, supported by data tables and case studies.

Structure and Properties

The compound's structure is characterized by a triazole ring fused with a triazinone moiety, which contributes to its biological activity. Its significant features include:

  • Molecular Formula : C₁₃H₁₈N₄O₂S
  • Molecular Weight : Approximately 298.38 g/mol
  • Functional Groups : Contains a mercapto group (-SH), nitro group (-NO₂), and an amine group (-NH).

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the mercapto group is believed to enhance the interaction with microbial enzymes, potentially leading to inhibition of bacterial growth. In vitro studies could be conducted to evaluate the efficacy of this compound against various pathogens.

Anticancer Properties

The triazole and triazinone moieties are known for their roles in anticancer drug development. Preliminary studies suggest that derivatives of triazoles can induce apoptosis in cancer cells by disrupting cellular metabolism and signaling pathways. Further research is necessary to explore the specific mechanisms by which this compound may exert anticancer effects.

Enzyme Inhibition

The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have been studied for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells, including cancer cells.

Neuroprotective Effects

Emerging studies suggest that triazole derivatives can provide neuroprotective benefits by modulating oxidative stress and inflammation in neuronal cells. The antioxidant potential of the mercapto group may play a role in reducing neurodegenerative processes.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
Compound AYesModerateYes
Compound BNoHighNo
This compoundTBDTBDTBD

Case Study 1: Antimicrobial Efficacy

A study conducted on similar triazole compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of cell wall synthesis and interference with protein synthesis pathways.

Case Study 2: Anticancer Mechanism

In vitro assays using cancer cell lines showed that a related compound induced cell cycle arrest at the G2/M phase, suggesting potential as a chemotherapeutic agent. The study highlighted the importance of further exploring the structure-activity relationship to optimize efficacy.

Case Study 3: Neuroprotective Mechanisms

Research on neuroprotective effects indicated that compounds with a similar backbone reduced oxidative stress markers in neuronal cultures exposed to neurotoxins. The findings support the hypothesis that such compounds could be developed into therapeutic agents for neurodegenerative diseases.

Chemical Reactions Analysis

Reactivity of the Mercapto (-SH) Group

The thiol group at position 3 demonstrates classical nucleophilic behavior, enabling the following transformations:

Reaction Type Conditions Outcome Source
Alkylation Benzyl bromide, methanolic NH₃Substitution at sulfur to form a thioether derivative
Oxidation H₂O₂ or I₂ in basic mediaFormation of disulfide bridges (S-S) or sulfonic acids (-SO₃H)
Metal Coordination Transition metal salts (e.g., Cu²⁺)Chelation via sulfur and adjacent nitrogen atoms

Nitrobenzylideneamino Group Reactivity

The (E)-configured Schiff base at position 8 shows sensitivity to hydrolysis and redox processes:

Reaction Type Conditions Outcome Source
Acidic Hydrolysis HCl/H₂O, refluxCleavage to yield 4-nitrobenzaldehyde and free amine
Reduction H₂/Pd-C or NaBH₄Conversion of nitro (-NO₂) to amine (-NH₂) on the benzylidene moiety
Nucleophilic Attack Hydrazine or hydroxylamineFormation of hydrazones or oximes via imine substitution

Triazole-Triazine Core Modifications

The fused heterocyclic system participates in ring-specific reactions:

Reaction Type Conditions Outcome Source
Electrophilic Substitution HNO₃/H₂SO₄Nitration at electron-rich positions of the triazine ring
Ring Expansion Acetylene derivatives, Cu catalystFormation of larger heterocycles via [2+2] cycloaddition
Decarboxylation Pyrolysis >200°CLoss of CO from the triazinone moiety, forming simpler triazine derivatives

Functionalization of the tert-Butyl Group

The bulky tert-butyl substituent at position 6 influences steric interactions but remains chemically inert under most conditions. Its primary role is to modulate solubility and crystallinity .

Comparative Reactivity Table

Key functional groups ranked by reactivity:

Group Reactivity Preferred Reactions
Mercapto (-SH)HighAlkylation, oxidation, metal coordination
NitrobenzylideneaminoModerateHydrolysis, reduction
Triazole-Triazine coreLowElectrophilic substitution, ring expansion
tert-ButylNegligibleN/A

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs described in the evidence:

Compound Name Key Substituents Molecular Formula Molecular Weight Synthesis Highlights Structural/Functional Differences
Target Compound: (E)-6-(tert-butyl)-3-mercapto-8-((4-nitrobenzylidene)amino)-triazolo-triazin-7(8H)-one 6-tert-butyl, 3-SH, 8-(4-nitrobenzylidene) C16H16N7O3S 394.41* Likely involves condensation (Schiff base) and nucleophilic substitution steps Unique nitro group enhances electron-withdrawing effects; mercapto group enables thiol-mediated interactions.
(E)-6-(tert-butyl)-8-((4-methylbenzylidene)amino)-triazolo-triazin-7(8H)-one 6-tert-butyl, 8-(4-methylbenzylidene) C16H18N6O 310.35 Schiff base formation between amino and aldehyde groups Methyl group instead of nitro reduces electron-withdrawing effects; lacks mercapto group, limiting hydrogen-bonding capacity.
6-Amino-3-benzylmercapto-triazolo-triazin-8(7H)-one 6-amino, 3-benzylmercapto C11H10N6OS 274.30 Carbon disulfide cyclization and benzyl bromide substitution Benzylmercapto group increases steric bulk; amino group at C-6 may participate in hydrogen bonding.
3-tert-butyl-7-aryl-thiadiazolo-triazinones 3-tert-butyl, 7-arylthiadiazolo Variable Variable Condensation with aryloxy acetic acids Thiadiazolo ring introduces sulfur atoms; aryl groups modulate electronic properties. Reported anti-TB and antibacterial activities.

*Calculated based on molecular formula.

Key Comparative Insights:

The mercapto (-SH) group enables disulfide bond formation or metal chelation, absent in benzylmercapto or methyl-substituted derivatives .

Crystallographic Behavior: Compounds like 6-amino-3-benzylmercapto-triazolo-triazinone exhibit N–H⋯N and N–H⋯O hydrogen bonding, stabilizing the crystal lattice . The nitro group in the target compound may strengthen these interactions via polarizability.

Biological Activity: While biological data for the target compound are unavailable, the nitro group is often associated with prodrug activation (e.g., antimicrobials) . Thiadiazolo-triazinones demonstrate anti-TB activity, suggesting that structural analogs with nitro or mercapto groups warrant further pharmacological evaluation.

Research Implications

  • Synthetic Optimization : The nitro and mercapto groups in the target compound present opportunities for derivatization (e.g., nitro reduction to amine, thiol alkylation) .
  • Structure-Activity Relationships (SAR) : Comparative studies with methyl/nitro and mercapto/benzylmercapto analogs could elucidate key determinants of bioactivity .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (E)-6-(tert-butyl)-3-mercapto-8-((4-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis involves cyclization and condensation steps, with POCl₃ as a catalyst under anhydrous conditions. Key parameters include maintaining temperatures between 80–90°C and using dry solvents like THF or dioxane to prevent hydrolysis. Reaction progress should be monitored via TLC or HPLC. Post-reaction quenching with ice-water followed by recrystallization (e.g., ethanol) enhances purity. Optimization requires iterative adjustments of catalyst concentration (e.g., 1.2–1.5 eq. POCl₃) and reaction duration (6–12 hours) to balance yield and side-product formation .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer : 1H/13C NMR resolves proton environments (e.g., tert-butyl singlet at δ 1.4 ppm, aromatic protons) and carbon frameworks. Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ ion). FT-IR identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S-H stretch at ~2550 cm⁻¹). X-ray crystallography (if crystalline) provides absolute stereochemical confirmation. Cross-referencing spectral data with analogous triazolo-triazinones ensures accuracy .

Q. How can researchers design preliminary biological activity assays for this compound?

  • Methodological Answer : Use a tiered approach:

  • In vitro screening : Test against bacterial strains (e.g., Mycobacterium tuberculosis H37Rv) at concentrations of 1–50 µM using microplate dilution assays.
  • Antioxidant assays : Measure DPPH radical scavenging (IC₅₀) or FRAP activity.
  • Cytotoxicity : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity.
    Experimental replicates (n=4) and randomized block designs minimize bias .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like dihydrofolate reductase or mycobacterial InhA. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics. SAR studies on analogs (e.g., substituting nitrobenzylidene with halogenated groups) reveal critical pharmacophores. Metabolic stability assays (e.g., liver microsomes) identify degradation pathways. Link findings to theoretical frameworks like enzyme inhibition kinetics .

Q. How can computational methods predict the environmental fate and degradation pathways of this compound?

  • Methodological Answer : QSAR models estimate biodegradability (e.g., BIOWIN) and soil adsorption (Koc). Density Functional Theory (DFT) calculates hydrolysis/oxidation activation energies. LC-MS/MS tracks degradation products in simulated environmental matrices (e.g., water/soil slurries at pH 4–9). Long-term stability studies under UV light assess photolytic degradation. Cross-validate with ecotoxicological databases .

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Methodological Answer : Conduct meta-analysis to identify variables (e.g., assay protocols, cell lines). Dose-response re-evaluation under standardized conditions (e.g., fixed pH, temperature) clarifies efficacy thresholds. Proteomic profiling (e.g., 2D gel electrophoresis) detects off-target effects. Align conflicting data with conceptual frameworks, such as redox cycling or protein denaturation mechanisms .

Q. What advanced synthetic strategies enable the preparation of structurally diverse analogs?

  • Methodological Answer : Parallel synthesis using Ugi-azide reactions generates triazolo-triazinone libraries. Click chemistry (e.g., CuAAC) introduces functionalized side chains. Fluorine-18 radiolabeling (via SNAr) facilitates PET imaging studies. Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes at 120°C). Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradients) .

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